N-(2,3-DICHLOROPHENYL)-2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDE
Description
N-(2,3-DICHLOROPHENYL)-2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of amides. It features a dichlorophenyl group, a tetrazole ring, and a phenoxyacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O2/c16-12-2-1-3-13(15(12)17)19-14(23)8-24-11-6-4-10(5-7-11)22-9-18-20-21-22/h1-7,9H,8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVAWVCHLPIRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from appropriate nitriles using azide sources under acidic or basic conditions.
Coupling Reactions: The phenoxyacetamide moiety can be introduced through nucleophilic substitution reactions.
Final Assembly: The dichlorophenyl group is attached through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or tetrazole moieties.
Reduction: Reduction reactions can occur at the amide bond or the aromatic rings.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-DICHLOROPHENYL)-2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring may mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. The dichlorophenyl group can enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DICHLOROPHENYL)-2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDE
- N-(2,3-DICHLOROPHENYL)-2-[4-(1H-1,2,3,4-TRIAZOL-1-YL)PHENOXY]ACETAMIDE
Uniqueness
N-(2,3-DICHLOROPHENYL)-2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDE is unique due to the specific positioning of the dichlorophenyl and tetrazole groups, which can influence its biological activity and chemical reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
